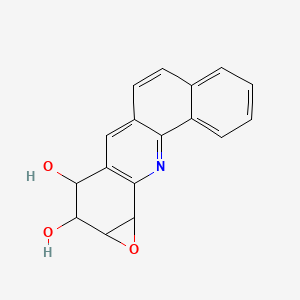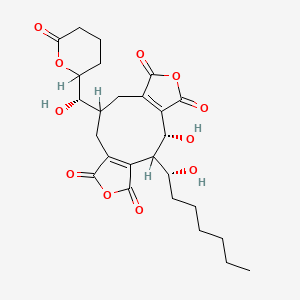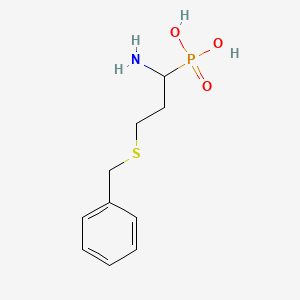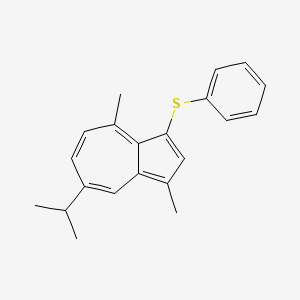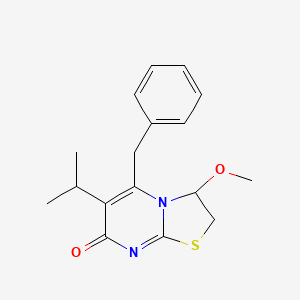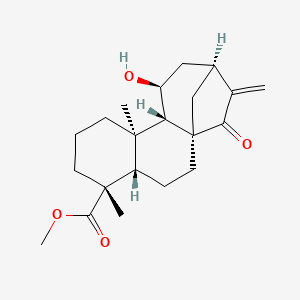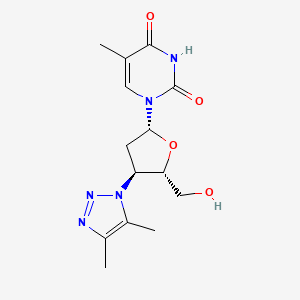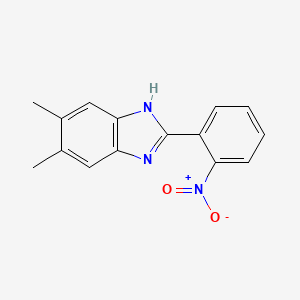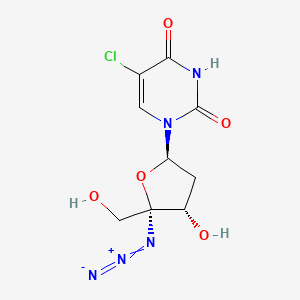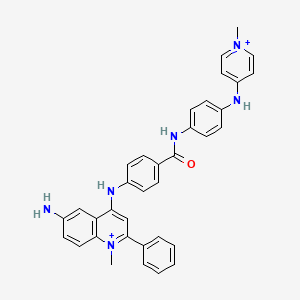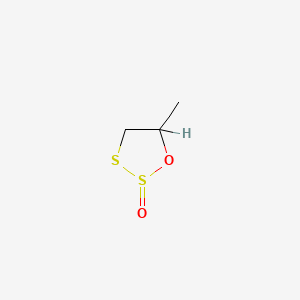
5-Methyl-1,2,3-oxadithiolane 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1,2,3-oxadithiolane 2-oxide is a heterocyclic compound characterized by a five-membered ring containing oxygen and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2,3-oxadithiolane 2-oxide typically involves the cyclization of heterocumulenes with strained heterocyclic compounds. One efficient method employs the conjugated base of nitromethane as an organocatalyst to promote the cyclization reaction at ambient conditions . For example, the reaction between carbon disulfide and 2-methyloxirane in the presence of pyridine as a base and nitromethane as a solvent yields 5-Methyl-1,3-oxathiolane-2-thione .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organocatalysis and the use of heterocumulenes and strained heterocycles can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-1,2,3-oxadithiolane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur-containing species.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or oxygen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve mild temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
5-Methyl-1,2,3-oxadithiolane 2-oxide has several scientific research applications, including:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism by which 5-Methyl-1,2,3-oxadithiolane 2-oxide exerts its effects involves its ability to undergo nucleophilic attack and participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules. For example, in biochemical assays, the compound may interact with enzymes or other proteins, leading to changes in their activity or function .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Oxathiolane: Similar in structure but lacks the methyl group at the 5-position.
1,3-Thiazolidine: Contains a sulfur atom in place of the oxygen atom in the ring.
1,3-Oxathiolane-2-thione: Similar structure but with a thione group instead of an oxide group.
Uniqueness
5-Methyl-1,2,3-oxadithiolane 2-oxide is unique due to the presence of both oxygen and sulfur atoms in its ring structure, as well as the methyl group at the 5-position. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
89713-84-8 |
|---|---|
Fórmula molecular |
C3H6O2S2 |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
5-methyloxadithiolane 2-oxide |
InChI |
InChI=1S/C3H6O2S2/c1-3-2-6-7(4)5-3/h3H,2H2,1H3 |
Clave InChI |
LENXNZATUKOURH-UHFFFAOYSA-N |
SMILES canónico |
CC1CSS(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



